molecular formula C24H25ClN4O2 B2944535 N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251622-25-9

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2944535
CAS RN: 1251622-25-9
M. Wt: 436.94
InChI Key: ZNGSIXYSXBCWHX-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a pyrimidine ring, which is a key component of nucleic acids. The presence of a phenoxypyrimidin and chlorophenyl group suggests that this compound might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be characterized by the presence of a piperidine ring, a pyrimidine ring, and a phenyl ring, among other features .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Molecular Interaction and Pharmacophore Modeling

Research on compounds structurally similar to N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide focuses on understanding their interaction with biological receptors. For instance, the molecular interaction of antagonists with the CB1 cannabinoid receptor was studied, revealing insights into the conformational preferences and the development of pharmacophore models. This research lays the groundwork for designing receptor-specific drugs by elucidating how structural variations influence receptor binding and activity (Shim et al., 2002).

Crystal Structure Analysis

Crystal structure analysis of compounds with a piperidine ring and phenoxycarbonyl groups provides essential data on molecular conformations and potential interaction sites for binding with biological targets. Studies like the analysis of ethyl and isopropyl derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate shed light on how different substituents affect molecular orientation, offering clues for optimizing drug design (Raghuvarman et al., 2014).

Synthesis and Biological Activity

The synthesis of novel compounds and their biological evaluation for therapeutic potential is a significant area of research. Studies on the synthesis and biological activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from precursor compounds similar to the one have demonstrated promising analgesic and antiparkinsonian activities, comparable to known drugs (Amr et al., 2008).

Fluorescence Studies

Fluorescence properties of alkylaminopyrimidines were studied, indicating that solvents' polarity significantly affects fluorescence intensity. Such studies can lead to the development of fluorescent markers or probes for biological research, enhancing the visualization of cellular processes (Abdullah et al., 2004).

Analgesic and Anti-inflammatory Agents

The development of novel analgesic and anti-inflammatory agents is a critical area of pharmaceutical research. Compounds synthesized from pyrimidine derivatives have shown potential as more potent than standard drugs, with low ulcer indices, suggesting their use as safer therapeutic alternatives (Chhabria et al., 2007).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, particularly if it shows promising biological activity. Future research could involve synthesizing analogs of this compound, studying its mechanism of action, and testing its biological activity in vitro and in vivo .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c25-20-8-6-18(7-9-20)10-13-26-24(30)19-11-14-29(15-12-19)22-16-23(28-17-27-22)31-21-4-2-1-3-5-21/h1-9,16-17,19H,10-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGSIXYSXBCWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

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